N-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylbut-2-ynamide
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Overview
Description
N-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylbut-2-ynamide is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to an oxazole ring and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylbut-2-ynamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method includes the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic conditions. The cyclopropyl group can be introduced through subsequent reactions involving cyclopropane derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylbut-2-ynamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: N-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylbut-2-ynamide has shown potential in biological studies, particularly in the modulation of biological pathways and the development of bioactive compounds.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. It may be used in the design of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound's properties make it suitable for use in industrial applications, such as the production of agrochemicals and pharmaceuticals. Its versatility and reactivity allow for the creation of a wide range of products.
Mechanism of Action
The mechanism by which N-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylbut-2-ynamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Isoxaflutole: A herbicide with a similar oxazole ring structure.
1-(5-Cyclopropyl-1,3-oxazol-2-yl)methylamine: A related compound with potential biological activity.
Uniqueness: N-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylbut-2-ynamide stands out due to its unique combination of functional groups, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable tool in synthetic chemistry.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylbut-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-4-12(15)14(2)8-11-13-7-10(16-11)9-5-6-9/h7,9H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKZYDIOMYAIIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)CC1=NC=C(O1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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